molecular formula C16H20FNO3 B8812259 Tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate

Tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate

Cat. No. B8812259
M. Wt: 293.33 g/mol
InChI Key: CWIQZKCVLBDSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H20FNO3 and its molecular weight is 293.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-14(19)13(10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3

InChI Key

CWIQZKCVLBDSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-BINAP (0.90 g), sodium tert-butoxide (5.02 g), tris(dibenzylideneacetone)dipalladium(0) (0.55 g) and toluene (200 ml) were mixed under nitrogen atmosphere, and 4-fluorobromobenzene (10.54 g), and then tert-butyl 4-oxo-1-piperidmecarboxylate (8.0 g) were added thereto. The mixture was stirred at room temperature for 5 minutes, and then at 60° C. for 7 hours (under nitrogen atmosphere). After cooling to room temperature, the reaction solution was washed with water and saturated brine, dried, and then the solvent was evaporated under reduced pressure. The obtained residue was isolated and purified by silica gel column chromatography (ethyl acetate:hexane=1:4) to obtain tert-butyl 3-(4-fluorophenyl)-4-oxo-1-piperidinecarboxylate (1.46 g) as colorless crystals.
[Compound]
Name
(±)-BINAP
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.